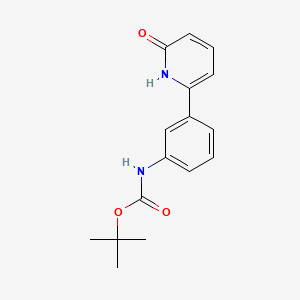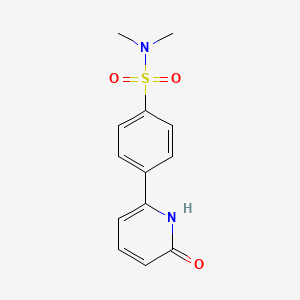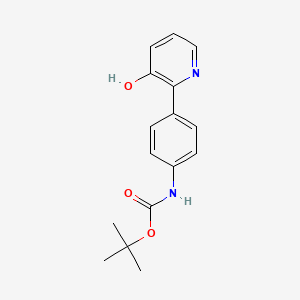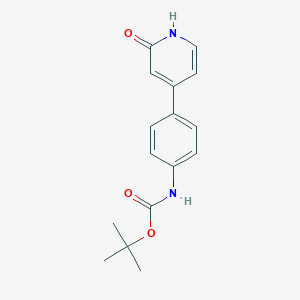
6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% (BOC-APHP) is an organic compound derived from the aminophenyl group of molecules. It is a versatile molecule that has been used in a variety of scientific research applications. BOC-APHP is a useful reagent for a number of biochemical and physiological processes, and has been used in a variety of laboratory experiments.
科学的研究の応用
6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including amino acid derivatives, peptide analogs, and heterocyclic compounds. It has also been used in the synthesis of novel pharmaceuticals, such as antibiotics and antifungals. 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% has also been used as a catalyst in a variety of organic reactions, including Diels-Alder reactions and Wittig reactions.
作用機序
The mechanism of action of 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is not well understood. It is believed to act as a catalyst for a variety of organic reactions, by facilitating the formation of reactive intermediates. It is also believed to act as a proton acceptor, which can help to stabilize reactive intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% are not well understood. However, it has been used in a variety of laboratory experiments to study the effects of various compounds on biochemical and physiological processes. For example, 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% has been used to study the effects of various compounds on the activity of enzymes, and the effects of various compounds on cell growth and proliferation.
実験室実験の利点と制限
The advantages of using 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in laboratory experiments include its low cost, ease of use, and high yield. Additionally, 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is relatively non-toxic and has a low environmental impact. The main limitation of using 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% in laboratory experiments is its lack of specificity, as it can react with a variety of compounds.
将来の方向性
Given the versatility of 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95%, there are a number of potential future directions for its use. These include further research into its mechanism of action, further exploration of its use in the synthesis of pharmaceuticals, and further study of its effects on biochemical and physiological processes. Additionally, further research into its use as a catalyst in organic reactions could lead to the development of new and more efficient synthetic methods. Finally, further research into its use in the synthesis of heterocyclic compounds could lead to the development of novel compounds with potential therapeutic applications.
合成法
The synthesis of 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% is relatively straightforward, and can be achieved through a two-step process. The first step involves the reaction of 3-bromo-4-nitrophenol with pyridine in the presence of a base. This reaction yields 3-bromo-4-nitrophenyl-2-hydroxypyridine, which is then converted to 6-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% through a second reaction with BOC anhydride. This reaction is conducted in a solvent such as acetonitrile or dimethyl sulfoxide, and yields the desired product in high yields.
特性
IUPAC Name |
tert-butyl N-[3-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)17-12-7-4-6-11(10-12)13-8-5-9-14(19)18-13/h4-10H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANLDDLNPFVYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)
![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)
![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)
![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)
![2-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368986.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368994.png)



![2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369043.png)
![2-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369048.png)
![2-Hydroxy-3-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369056.png)